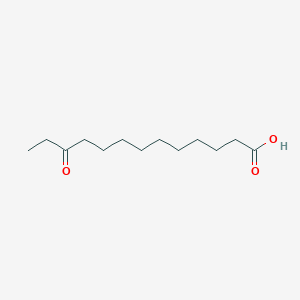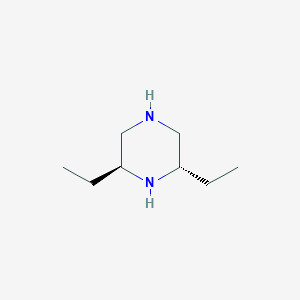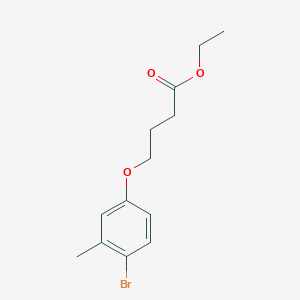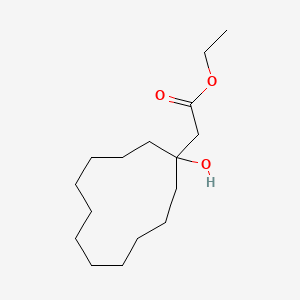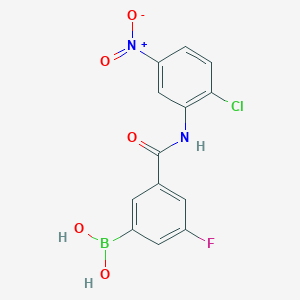
Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)-: is an organic compound that features a benzene ring substituted with a chlorine atom and a phenoxy group that is further substituted with a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- typically involves the reaction of 1-chloro-3-nitrobenzene with 4-(methylsulfonyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chlorine atom or the phenoxy group, potentially resulting in the formation of dechlorinated or deoxygenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or ethanol.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated or deoxygenated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In industrial applications, Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- involves its interaction with molecular targets through its functional groups. The chlorine atom and the phenoxy group can participate in various chemical reactions, while the methylsulfonyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Benzene, 1-chloro-3-methyl-: This compound features a chlorine atom and a methyl group on the benzene ring. It is similar in structure but lacks the phenoxy and methylsulfonyl groups.
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a methyl group and a methylsulfonyl group on the benzene ring, but it does not have the chlorine atom or the phenoxy group.
Uniqueness: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- is unique due to the presence of both the chlorine atom and the phenoxy group substituted with a methylsulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
99902-91-7 |
|---|---|
分子式 |
C13H11ClO3S |
分子量 |
282.74 g/mol |
IUPAC 名称 |
1-chloro-3-(4-methylsulfonylphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO3S/c1-18(15,16)13-7-5-11(6-8-13)17-12-4-2-3-10(14)9-12/h2-9H,1H3 |
InChI 键 |
DLMKHJPFUNIGAJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

